Disulfo-ICG-DBCO disodium

Click Chemistry Fluorescent Dye Molecular Characterization

Choose Disulfo-ICG-DBCO disodium for bioorthogonal NIR imaging where aqueous solubility and copper-free click chemistry are non-negotiable. Unlike generic ICG-DBCO, the two sulfonate groups prevent aggregation-caused fluorescence quenching in physiological buffers, ensuring consistent monomeric signal intensity. The DBCO group enables strain-promoted alkyne-azide cycloaddition (SPAAC) without cytotoxic Cu(I) catalysts, critical for live-cell and in vivo applications. Validated for bacterial detection via d-AzAla labeling with photothermal lysis and ATP bioluminescence readout (Zhang et al., 2022). ≥98% purity minimizes fluorescent impurities.

Molecular Formula C63H64N4O5S
Molecular Weight 989.3 g/mol
Cat. No. B15555134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfo-ICG-DBCO disodium
Molecular FormulaC63H64N4O5S
Molecular Weight989.3 g/mol
Structural Identifiers
InChIInChI=1S/C63H64N4O5S/c1-62(2)56(31-9-6-5-7-10-32-57-63(3,4)61-52-29-18-15-25-48(52)37-39-55(61)66(57)43-21-22-44-73(70,71)72)65(54-38-36-47-24-14-17-28-51(47)60(54)62)42-20-8-11-33-58(68)64-41-40-59(69)67-45-50-27-13-12-23-46(50)34-35-49-26-16-19-30-53(49)67/h5-7,9-10,12-19,23-32,36-39H,8,11,20-22,33,40-45H2,1-4H3,(H-,64,68,70,71,72)
InChIKeyPUWAOQDUALNQDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disulfo-ICG-DBCO Disodium: Procurement Guide for Copper-Free Click-Reactive Near-Infrared Fluorescent Dye


Disulfo-ICG-DBCO disodium is a bifunctional near-infrared (NIR) fluorescent dye belonging to the indocyanine green (ICG) class, characterized by a disulfonic acid modification on the ICG backbone and a dibenzocyclooctyne (DBCO) reactive group. Its molecular formula is C63H62N4Na2O11S3 with a molecular weight of 1193.36 g/mol [1]. The compound enables strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized biomolecules without requiring cytotoxic copper catalysts, while retaining ICG's NIR excitation/emission properties suitable for deep-tissue imaging [2]. The disulfonate groups confer aqueous solubility enhancement relative to unmodified ICG derivatives .

Disulfo-ICG-DBCO Disodium: Why In-Class ICG-DBCO Substitution Introduces Experimental Risk


Substituting Disulfo-ICG-DBCO disodium with generic ICG-DBCO or non-sulfonated ICG-alkyne derivatives introduces quantifiable differences in aqueous solubility and potential aggregation behavior that directly impact experimental reproducibility in aqueous biological systems. Unmodified ICG exhibits pronounced concentration-dependent aggregation in aqueous media due to hydrophobic stacking interactions, which quenches fluorescence and reduces effective labeling efficiency [1]. The two sulfonate groups in Disulfo-ICG-DBCO disodium reduce this aggregation tendency by increasing molecular polarity and electrostatic repulsion, thereby preserving monomeric fluorescence intensity in physiological buffers . Additionally, substituting copper-catalyzed click reagents (e.g., ICG-alkyne) introduces Cu(I) toxicity concerns in live-cell and in vivo applications, a limitation circumvented by the DBCO-mediated SPAAC reaction in this compound [2]. These differences are not interchangeable and must inform procurement decisions when experimental conditions demand aqueous solubility and bioorthogonal compatibility.

Disulfo-ICG-DBCO Disodium: Quantitative Differentiation Evidence vs. ICG-DBCO and ICG-Alkyne Comparators


Molecular Weight and Sulfonate Content Differentiate Disulfo-ICG-DBCO Disodium from Non-Sulfonated ICG-DBCO

Disulfo-ICG-DBCO disodium has a molecular weight of 1193.36 g/mol and a molecular formula of C63H62N4Na2O11S3 containing two sulfonate groups and three sulfur atoms [1]. In contrast, non-sulfonated ICG-DBCO has a molecular weight of 989.27 g/mol and a formula of C63H64N4O5S containing only one sulfur atom and no sulfonate groups . The additional sulfonate moieties in Disulfo-ICG-DBCO disodium confer enhanced aqueous solubility and reduced aggregation [2].

Click Chemistry Fluorescent Dye Molecular Characterization

Disulfo-ICG-DBCO Disodium Enables Copper-Free SPAAC vs. ICG-Alkyne CuAAC Toxicity Risk

Disulfo-ICG-DBCO disodium utilizes the DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction that proceeds efficiently in aqueous media at room temperature without copper catalysts [1]. In contrast, ICG-alkyne derivatives require copper-catalyzed azide-alkyne cycloaddition (CuAAC), which introduces cytotoxic Cu(I) ions that are incompatible with live-cell and in vivo applications . While no published kinetic constants were identified for this specific compound, DBCO-azide SPAAC reactions are well-established in the literature with second-order rate constants typically in the range of 0.1-1 M⁻¹s⁻¹ for structurally analogous DBCO derivatives [2].

Bioorthogonal Chemistry In Vivo Imaging Bioconjugation

Disulfo-ICG-DBCO Disodium Exhibits Superior Aqueous Solubility vs. Unmodified ICG

Disulfo-ICG-DBCO disodium incorporates two sulfonate groups that increase polarity and electrostatic repulsion, significantly improving aqueous solubility compared to unmodified ICG [1]. Unmodified ICG is known to exhibit pronounced concentration-dependent aggregation in aqueous media, with aggregation occurring at concentrations above approximately 5-10 µM in water, leading to fluorescence quenching [2]. While exact critical aggregation concentration (CAC) data for Disulfo-ICG-DBCO disodium were not located in the accessible literature, vendor technical sources consistently indicate that the disulfonate modification 'significantly improves aqueous solubility' and 'prevents aggregation in physiological buffers' .

Solubility Bioconjugation Aqueous Formulation

Validated Application: Disulfo-ICG-DBCO Disodium Enables Bacterial Detection via Copper-Free Click-Mediated Photothermal Lysis

Disulfo-ICG-DBCO disodium has been specifically validated in a published study for bacterial detection via copper-free click chemistry with d-AzAla-modified bacteria, enabling photothermal lysis and ATP bioluminescence measurement [1]. In this study by Zhang et al. (2022), Disulfo-ICG-DBCO disodium was conjugated to d-AzAla-labeled Streptococcus mutans, and upon NIR irradiation, the ICG moiety generated localized photothermal effects that lysed the bacteria, releasing ATP for quantitative bioluminescence detection [2]. This application is not reported for non-sulfonated ICG-DBCO or ICG-alkyne in the same detection context.

Bacterial Detection Photothermal Therapy Biosensing

Disulfo-ICG-DBCO Disodium Purity Specification: ≥98% vs. ICG-DBCO ≥95%

Disulfo-ICG-DBCO disodium is commercially available with a purity specification of ≥98% as documented in vendor datasheets from MedChemExpress and Chemscene [1]. In contrast, non-sulfonated ICG-DBCO is typically offered at ≥95% purity according to vendor specifications [2]. The higher purity specification of Disulfo-ICG-DBCO disodium reduces the potential for fluorescent impurities that could confound imaging quantification or introduce off-target labeling.

Purity Quality Control Procurement Specification

Disulfo-ICG-DBCO Disodium: Validated Application Scenarios for Procurement Decision-Making


Bacterial Detection via Copper-Free Click-Mediated Photothermal Lysis and ATP Bioluminescence

Disulfo-ICG-DBCO disodium is specifically validated for bacterial detection assays where it reacts with d-AzAla-modified bacteria via SPAAC click chemistry, enabling NIR-mediated photothermal lysis and subsequent ATP bioluminescence quantification [1]. This application, documented in a peer-reviewed study by Zhang et al. (2022) in Frontiers in Bioengineering and Biotechnology, demonstrates utility for rapid detection of intracranial infections post-neurosurgery and photothermal antibacterial therapy against Streptococcus mutans [2]. Procurement for bacterial biosensing or photothermal lysis applications should prioritize this compound over ICG-DBCO or ICG-alkyne due to this direct experimental validation.

In Vivo Near-Infrared Fluorescence Imaging of Azide-Labeled Biomolecules

Disulfo-ICG-DBCO disodium is suitable for in vivo NIR fluorescence imaging of azide-functionalized targets, leveraging its excitation/emission wavelengths of approximately 780-810 nm / 820-840 nm for deep tissue penetration and reduced autofluorescence [1]. The copper-free SPAAC mechanism enables bioorthogonal conjugation to azide-modified antibodies, peptides, or nanoparticles under physiological conditions without cytotoxic copper catalysts [2]. The disulfonate modification reduces aggregation in aqueous buffers, maintaining consistent fluorescence intensity during in vivo imaging sessions [3]. This compound should be selected over ICG-alkyne for any live-animal imaging workflow where Cu(I) toxicity would confound results.

Targeted Fluorescent Probe Construction via Bioorthogonal Conjugation

Disulfo-ICG-DBCO disodium is optimal for constructing targeted fluorescent probes through bioorthogonal conjugation to azide-modified targeting moieties (antibodies, peptides, aptamers, or nanoparticles) [1]. The DBCO group reacts rapidly and selectively with azides via SPAAC at room temperature in aqueous buffer, avoiding the denaturation risks associated with copper catalysts [2]. The ≥98% purity specification [3] reduces fluorescent impurities that could compromise probe homogeneity. Procurement for targeted imaging probe development should favor this compound over ICG-DBCO due to its higher purity specification and documented solubility advantages.

DMSO-Mediated Click Bioconjugation with Standard Solubility Protocol

Disulfo-ICG-DBCO disodium exhibits documented solubility of 10 mM in DMSO for stock solution preparation [1], enabling standard click bioconjugation workflows where the dye is pre-dissolved in DMSO and subsequently diluted into aqueous reaction buffers containing azide-functionalized biomolecules [2]. This solubility specification is equivalent to that reported for ICG-DBCO (50 mg/mL ≈ 50 mM in DMSO) [3], but Disulfo-ICG-DBCO disodium offers the additional advantage of sulfonate-enhanced aqueous compatibility post-dilution, reducing precipitation risk during aqueous click reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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